molecular formula C19H19N3O5S3 B2835882 3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 338427-45-5

3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2835882
CAS No.: 338427-45-5
M. Wt: 465.56
InChI Key: APOSZQDQRUAFAU-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiazolidine derivative with a trimethoxyphenyl group. Thiazolidine derivatives are a class of compounds that have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .


Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has a trimethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with three methoxy groups (-OCH3) attached .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in reactions involving the opening of the thiazolidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trimethoxyphenyl group may increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Antitumor and Antiproliferative Activities

Compounds structurally related to 3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide have been explored for their antitumor and antiproliferative effects. For instance, derivatives of thiazolidinone have demonstrated moderate antitumor activity against malignant tumor cells, with specific compounds showing heightened sensitivity in renal cancer cell lines Horishny & Matiychuk, 2020. Another study highlighted the synthesis of novel thiazolidine-2,4-dione derivatives exhibiting potent antiproliferative activity on various carcinoma cell lines, underlining the significance of the nitro group on the thiazolidinone moiety for antiproliferative effects Chandrappa et al., 2008.

Antimicrobial and Antioxidant Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial and antioxidant properties. Research involving fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs revealed noteworthy antimicrobial activities against various bacterial and fungal strains Makki et al., 2016. This aligns with another study where N-substituted derivatives of thiazolidin-4-one showed significant antibacterial and antifungal activities, emphasizing the compound's potential in antimicrobial research Baviskar et al., 2013.

Mechanism of Action

While the specific mechanism of action for this compound is not known, some thiazolidine derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division, and thus have potential as anticancer agents .

Properties

IUPAC Name

3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-25-12-8-11(9-13(26-2)16(12)27-3)10-14-17(24)22(19(28)30-14)6-4-15(23)21-18-20-5-7-29-18/h5,7-10H,4,6H2,1-3H3,(H,20,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOSZQDQRUAFAU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.